molecular formula C36H40Cl2N4O6 B12704904 Bis((-)-1-(5-chloro-2-(methylamino)phenyl)-1,2,3,4-tetrahydroisoquinolinium) (R-(R*,R*))-tartrate CAS No. 84304-22-3

Bis((-)-1-(5-chloro-2-(methylamino)phenyl)-1,2,3,4-tetrahydroisoquinolinium) (R-(R*,R*))-tartrate

Cat. No.: B12704904
CAS No.: 84304-22-3
M. Wt: 695.6 g/mol
InChI Key: UXMXIFAXQZCHPH-CEAXSRTFSA-N
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Description

Bis((-)-1-(5-chloro-2-(methylamino)phenyl)-1,2,3,4-tetrahydroisoquinolinium) (R-(R*,R*))-tartrate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features a tetrahydroisoquinoline core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis((-)-1-(5-chloro-2-(methylamino)phenyl)-1,2,3,4-tetrahydroisoquinolinium) (R-(R*,R*))-tartrate typically involves multiple steps, including the formation of the tetrahydroisoquinoline core, chlorination, and methylation. The final step often involves the formation of the tartrate salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydroisoquinoline core.

    Reduction: Reduction reactions could be used to modify the functional groups attached to the core structure.

    Substitution: Halogen substitution reactions, especially involving the chlorine atom, are common.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide in acetone.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.

Biology

In biological research, the compound might be studied for its potential pharmacological properties. The tetrahydroisoquinoline core is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the methylamino group suggests possible activity as a neurotransmitter modulator.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for Bis((-)-1-(5-chloro-2-(methylamino)phenyl)-1,2,3,4-tetrahydroisoquinolinium) (R-(R*,R*))-tartrate would depend on its specific application. In a biological context, it might interact with neurotransmitter receptors or enzymes, modulating their activity. The molecular targets and pathways involved would require detailed study to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydroisoquinoline Derivatives: These compounds share the core structure and may have similar biological activities.

    Chlorinated Phenyl Compounds: Compounds with a chlorinated phenyl group may exhibit similar chemical reactivity.

    Methylamino Derivatives: These compounds often have pharmacological properties related to neurotransmitter modulation.

Uniqueness

The uniqueness of Bis((-)-1-(5-chloro-2-(methylamino)phenyl)-1,2,3,4-tetrahydroisoquinolinium) (R-(R*,R*))-tartrate lies in its specific combination of functional groups and stereochemistry, which may confer unique biological and chemical properties.

Properties

CAS No.

84304-22-3

Molecular Formula

C36H40Cl2N4O6

Molecular Weight

695.6 g/mol

IUPAC Name

4-chloro-N-methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-ium-1-yl)aniline;(2R,3R)-2,3-dihydroxybutanedioate

InChI

InChI=1S/2C16H17ClN2.C4H6O6/c2*1-18-15-7-6-12(17)10-14(15)16-13-5-3-2-4-11(13)8-9-19-16;5-1(3(7)8)2(6)4(9)10/h2*2-7,10,16,18-19H,8-9H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;;1-,2-/m..1/s1

InChI Key

UXMXIFAXQZCHPH-CEAXSRTFSA-N

Isomeric SMILES

CNC1=C(C=C(C=C1)Cl)C2C3=CC=CC=C3CC[NH2+]2.CNC1=C(C=C(C=C1)Cl)C2C3=CC=CC=C3CC[NH2+]2.[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O

Canonical SMILES

CNC1=C(C=C(C=C1)Cl)C2C3=CC=CC=C3CC[NH2+]2.CNC1=C(C=C(C=C1)Cl)C2C3=CC=CC=C3CC[NH2+]2.C(C(C(=O)[O-])O)(C(=O)[O-])O

Origin of Product

United States

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